molecular formula C9H9F4NO B13570228 (r)-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

(r)-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13570228
M. Wt: 223.17 g/mol
InChI Key: BMKLBPPBGVGXOT-QMMMGPOBSA-N
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Description

®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, sulfonates

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of amines

    Substitution: Formation of substituted derivatives

Scientific Research Applications

®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A related compound with similar structural features but different functional groups.

    Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime: Another compound with a trifluoromethyl-substituted phenyl ring.

Uniqueness

®-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.

Biological Activity

(R)-2-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a fluorinated amino alcohol that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by a trifluoromethyl group, suggests a range of interactions with biological targets, making it a subject of interest in drug design and development.

The chemical formula of this compound is C9H10F3NO, with a molecular weight of 205.18 g/mol. The compound's IUPAC name is (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol. Its structural characteristics include:

PropertyValue
Chemical FormulaC9H10F3NO
Molecular Weight205.18 g/mol
IUPAC Name(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol
PubChem CID59486034

Antiviral Activity

Recent studies have highlighted the antiviral properties of fluorinated compounds, including this compound. In vitro evaluations have shown that similar fluorinated compounds exhibit significant antiviral activity against various viruses, including cytomegalovirus (CMV). For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced efficacy in inhibiting viral replication and infection rates in cell lines such as ARPE-19 and MRC-5 .

Antimycobacterial Activity

The potential of this compound as an antimycobacterial agent has also been explored. In a study assessing derivatives for their ability to inhibit Mycobacterium tuberculosis, compounds with similar structural motifs showed promising results with minimal inhibitory concentrations (MICs) ranging from 1.8 to 6.9 μg/mL . This suggests that this compound may possess similar activities, warranting further investigation.

Cytotoxicity

Cytotoxicity studies are essential to evaluate the safety profile of any new compound. Preliminary data indicate that fluorinated amino alcohols can exhibit varying degrees of cytotoxicity depending on their structure and substituents. For example, the selectivity index (SI), calculated as the ratio between cytotoxicity and antimicrobial activity, can provide insights into the therapeutic window of these compounds . A high SI indicates a favorable safety margin.

Case Studies

Several case studies have been conducted to assess the biological activity of fluorinated compounds:

  • Antiviral Efficacy : A study reported that specific fluorinated corroles exhibited potent antiviral activity against human cytomegalovirus (hCMV), with complete inhibition observed at nanomolar concentrations .
  • Antimycobacterial Screening : In another study focusing on 1,2,3-triazole-benzoxazole hybrids, compounds were evaluated for their efficacy against M. tuberculosis, revealing promising MIC values that suggest a potential role for structurally similar compounds in treating tuberculosis .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2R)-2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1

InChI Key

BMKLBPPBGVGXOT-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)F)[C@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(CO)N

Origin of Product

United States

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